molecular formula C17H21NO2 B14152247 1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde CAS No. 89216-16-0

1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde

Cat. No.: B14152247
CAS No.: 89216-16-0
M. Wt: 271.35 g/mol
InChI Key: LDFRECDSPCOXBW-UHFFFAOYSA-N
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Description

1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of 1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction of the carbonyl groups yields the corresponding alcohols.

Scientific Research Applications

1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Isoquinoline derivatives are known for their pharmacological properties, and this compound may have potential as a lead compound for developing new drugs.

    Industry: Although not widely used industrially, it can serve as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is not well-studied. based on its structure, it is likely to interact with biological targets such as enzymes and receptors. The isoquinoline ring can participate in π-π interactions with aromatic amino acids in proteins, while the carbonyl groups can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Similar compounds to 1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde include other isoquinoline derivatives such as:

The uniqueness of this compound lies in its combination of a cycloheptanone moiety with an isoquinoline ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

89216-16-0

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

1-(2-oxocycloheptyl)-3,4-dihydro-1H-isoquinoline-2-carbaldehyde

InChI

InChI=1S/C17H21NO2/c19-12-18-11-10-13-6-4-5-7-14(13)17(18)15-8-2-1-3-9-16(15)20/h4-7,12,15,17H,1-3,8-11H2

InChI Key

LDFRECDSPCOXBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)C2C3=CC=CC=C3CCN2C=O

Origin of Product

United States

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